molecular formula C20H19N5O2S B6930418 N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6930418
M. Wt: 393.5 g/mol
InChI Key: BNPYKKJVSIZZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a thiazole ring, all connected through a carboxamide linkage

Properties

IUPAC Name

N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c21-18(26)14-3-4-16(25-9-1-2-10-25)15(11-14)24-19(27)17-12-23-20(28-17)13-5-7-22-8-6-13/h3-8,11-12H,1-2,9-10H2,(H2,21,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYKKJVSIZZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)NC(=O)C3=CN=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

    Synthesis of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The pyrrolidine and thiazole intermediates are coupled with a pyridine derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-3,6-dichloropyridine-2-carboxamide
  • N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.